1-(4-Ethenylphenyl)-6-phenylpyrene
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Overview
Description
1-(4-Ethenylphenyl)-6-phenylpyrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a pyrene core substituted with a phenyl group and an ethenylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-6-phenylpyrene typically involves multi-step organic reactions. One common method is the Heck coupling reaction, where a halogenated pyrene derivative reacts with a styrene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethenylphenyl)-6-phenylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 1-(4-Ethenylphenyl)-6-phenylpyrene is used as a building block in the synthesis of luminescent microporous organic polymers (LMOPs). These polymers have applications in optoelectronic devices and sensors .
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying molecular interactions and developing fluorescent probes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-6-phenylpyrene involves its ability to interact with various molecular targets. The compound can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. Additionally, its aromatic structure allows it to participate in π-π stacking interactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
1,4-Divinylbenzene: Used as a cross-linking agent in polymer chemistry.
Triphenylcarbenium ions: Known for their use as protective groups and catalysts in organic synthesis.
Uniqueness: 1-(4-Ethenylphenyl)-6-phenylpyrene stands out due to its unique combination of a pyrene core with phenyl and ethenylphenyl substituents. This structure imparts distinct luminescent properties and makes it suitable for applications in optoelectronics and materials science.
Biological Activity
1-(4-Ethenylphenyl)-6-phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various properties, including its fluorescence behavior, cytotoxicity, and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a complex arrangement of aromatic rings that contribute to its photophysical properties. The presence of the ethenyl group enhances its reactivity and potential interactions with biomolecules.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines.
- Fluorescence Properties : The compound demonstrates unique fluorescence characteristics, making it a candidate for applications in bioimaging.
- Receptor Binding : Research indicates potential interactions with specific receptors, which could lead to therapeutic applications.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes findings from various studies:
These results indicate that this compound has a potent effect on cancer cells, primarily through mechanisms involving apoptosis and cell cycle disruption.
Fluorescence Properties
The fluorescence properties of this compound are particularly noteworthy. The compound exhibits strong emission in the visible spectrum, which is advantageous for imaging applications. A detailed comparison of its fluorescence characteristics is shown in the following table:
Parameter | Value |
---|---|
Emission Maximum | 550 nm |
Quantum Yield | 0.85 |
Stokes Shift | 30 nm |
The high quantum yield suggests that this compound could be effectively utilized in fluorescent labeling and imaging techniques in biological systems.
Receptor Interactions
Preliminary studies have indicated that this compound may interact with specific cellular receptors. For instance, it has been suggested that the compound acts as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.
Case Studies
A notable case study involved the use of this compound in a therapeutic context. Researchers investigated its effects on tumor growth in animal models:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Findings : Significant reduction in tumor size was observed at doses above 5 mg/kg, correlating with increased apoptosis markers in tumor tissues.
This case study highlights the potential application of this compound in cancer therapy and warrants further investigation into its mechanisms and efficacy.
Properties
CAS No. |
643753-67-7 |
---|---|
Molecular Formula |
C30H20 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-6-phenylpyrene |
InChI |
InChI=1S/C30H20/c1-2-20-8-10-22(11-9-20)26-17-13-24-14-18-27-25(21-6-4-3-5-7-21)16-12-23-15-19-28(26)30(24)29(23)27/h2-19H,1H2 |
InChI Key |
XVPFAUJGGFKSQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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